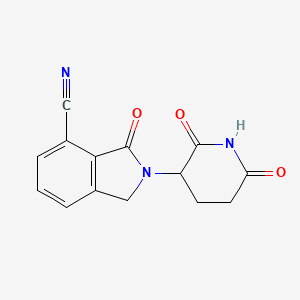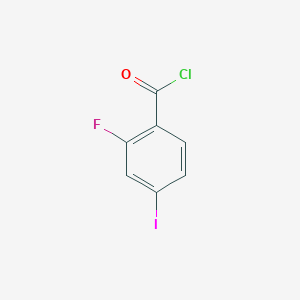![molecular formula C15H19NO3 B13917272 cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one: is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where the two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the condensation of a suitable oxetane precursor with an amine, followed by cyclization under acidic conditions . Another approach involves the use of Reformatsky reagents, which react with imines to form spirocyclic β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone® in formic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
2-oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic core but lacks the benzyloxymethyl group.
1- {2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one:
Uniqueness: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one is unique due to the presence of the benzyloxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance binding interactions with biological targets, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
InChI-Schlüssel |
DGLPAZXUZQTODL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


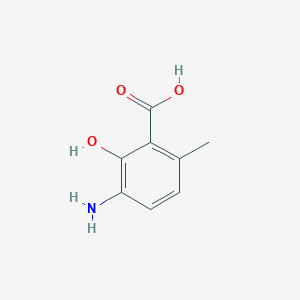
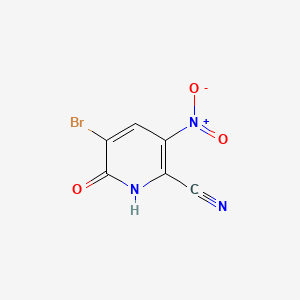
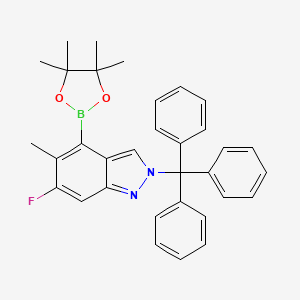
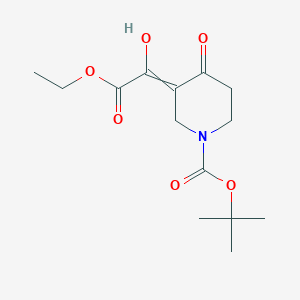
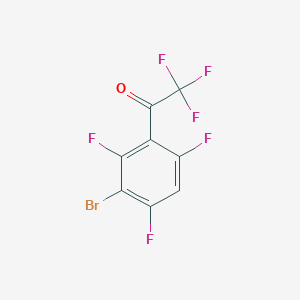
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
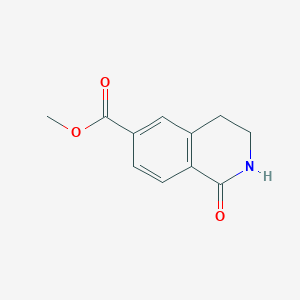
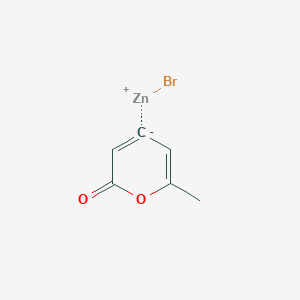

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)

